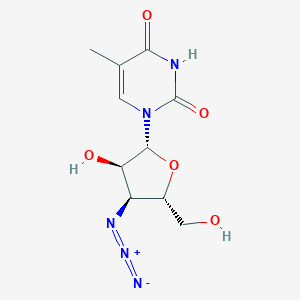
N'-(6-chloropyridin-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- N'-(6-chloropyridin-2-yl)acetohydrazide and its derivatives are synthesized through various methods, including reflux techniques, condensation reactions, and the use of ultrasonication at room temperature for rapid synthesis. These methods facilitate the formation of novel compounds with potential optoelectronic and biological applications (Ananda et al., 2021).
Molecular Structure Analysis
- The molecular structure of these compounds has been elucidated using single crystal X-ray diffraction, demonstrating diverse geometrical configurations and confirming their structures. Detailed density functional theory (DFT) calculations have been employed to understand the electronic structure, vibrational spectra, and molecular geometry (Demir et al., 2017).
Chemical Reactions and Properties
- The chemical reactivity and properties of N'-(6-chloropyridin-2-yl)acetohydrazide derivatives have been explored, revealing their potential in forming various derivatives through reactions such as palladium-catalyzed monoarylation. This process is crucial for developing triazolopyridines and other complex molecules (Reichelt et al., 2010).
Physical Properties Analysis
- Investigations into the physical properties, including thermal behavior, optical transparency, and dielectric properties, reveal the compounds' suitability for applications in optoelectronics and materials science. The nonlinear optical (NLO) properties, such as second harmonic generation efficiency and optical limiting, indicate their potential in frequency generation and optical switching (Ananda et al., 2021).
Chemical Properties Analysis
- The chemical properties, including reactivity towards DNA-binding, antioxidant activities, and the ability to form supramolecular architectures due to hydrogen bonding, have been extensively studied. These properties are essential for developing new materials and understanding their interaction with biological systems (Hao et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Optoelectronic Applications
- Summary of Application : This compound has been used in the development of a new organic nonlinear optical (NLO) material .
- Methods of Application : The compound was synthesized by reflux method. Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime. The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .
2. Green Synthesis
- Summary of Application : This compound has been used in the sonochemical fabrication and characterization of a pyridine-based halogenated hydrazone .
- Methods of Application : Ultrasound-based synthesis at room temperature was used to produce the compound .
- Results : The compound was optimized at the B3LYP/6-311G (d,p) level using the Crystallographic Information File (CIF). Natural bonding orbital (NBO) and natural population analysis (NPA) were performed at the same level using optimized geometry .
Eigenschaften
IUPAC Name |
N'-(6-chloropyridin-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFMOFANINYIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314912 |
Source


|
| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloropyridin-2-yl)acetohydrazide | |
CAS RN |
66999-51-7 |
Source


|
| Record name | 66999-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)






